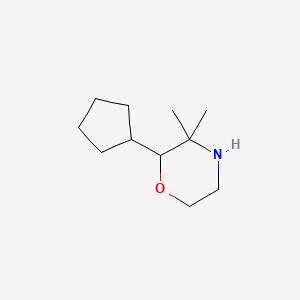

2-Cyclopentyl-3,3-dimethylmorpholine

Description

Properties

IUPAC Name |

2-cyclopentyl-3,3-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-11(2)10(13-8-7-12-11)9-5-3-4-6-9/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPAQRRAIHNSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,6-Dimethylmorpholine (Relevant Analog)

A patented industrial method for cis-2,6-dimethylmorpholine involves high-temperature dehydration of diisopropanolamine catalyzed by concentrated sulfuric acid, followed by crystallization and purification steps:

Reaction conditions: Heating at approximately 180-200 °C under acid catalysis to induce ring closure and dehydration.

Purification: Multi-step crystallization involving controlled cooling (first at 15-25 °C, then at 0-5 °C) to isolate the cis isomer with high purity.

Hydrolysis and extraction: Hydrolysis of the morpholine carboxylate salt under alkaline conditions (pH 13-14) with bases like sodium hydroxide or ammonia, followed by organic extraction and drying to yield the pure morpholine.

Advantages: High yield (>80%), good selectivity for the cis isomer, and scalability for industrial production.

Limitations: High reaction temperatures risk carbonization; complex isomer mixtures may form requiring careful purification.

This method suggests that for this compound, a similar dehydration-cyclization approach could be adapted using appropriate cyclopentyl-substituted amino alcohol precursors.

Synthesis of (2R,3R)-2,3-Dimethylmorpholine

The synthesis of 2,3-dimethylmorpholine derivatives typically involves cyclization of chiral diols or epoxides with ammonia or primary amines under acidic conditions:

Starting materials: (R,R)-2,3-butanediol or analogous chiral precursors.

Reaction conditions: Acidic catalysis to promote ring closure, often followed by purification via distillation or crystallization.

Industrial scale: Continuous flow reactors are employed to maintain consistent quality and yield.

This approach highlights the importance of stereochemical control and the use of chiral starting materials to obtain optically pure morpholine derivatives.

Proposed Preparation Route for this compound

Based on the above methods and the structural requirements of the target compound, a plausible synthetic route involves:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. | Synthesis of cyclopentyl-substituted amino alcohol precursor | Starting from cyclopentyl-containing diols or epoxides reacted with methylating agents to introduce geminal dimethyl groups at position 3. |

| 2. | Cyclization to form morpholine ring | Acid-catalyzed dehydration at controlled temperature (~180 °C) to promote intramolecular ring closure forming the morpholine ring. |

| 3. | Purification via crystallization | Multi-step cooling crystallization to isolate desired isomer, possibly using ester solvents like ethyl acetate or isopropyl acetate for recrystallization. |

| 4. | Hydrolysis and extraction | If intermediate salts are formed, hydrolysis under alkaline conditions (pH 13-14) with bases such as sodium hydroxide, followed by organic extraction and drying to obtain the pure compound. |

Data Table: Comparative Summary of Preparation Methods for Related Morpholines

Research Findings and Notes

The dehydration-cyclization method under acid catalysis is effective for morpholine ring formation but requires careful temperature control to prevent side reactions such as carbonization.

Crystallization is a critical step for isolating the desired isomer, with ester solvents (ethyl acetate, isopropyl acetate) being effective recrystallization media.

Hydrolysis of morpholine carboxylate intermediates under alkaline conditions allows for conversion to free morpholine derivatives with high purity.

Chiral control is essential when synthesizing morpholines with stereocenters; use of chiral diols or epoxides as starting materials facilitates this.

No direct patent or literature specifically describes this compound preparation, but the combination of these established methods provides a rational synthetic approach.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-3,3-dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is retained while substituents are modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

2-Cyclopentyl-3,3-dimethylmorpholine is widely used in scientific research due to its versatility:

Chemistry: It serves as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Biology: Its derivatives are studied for their biological activity and potential therapeutic applications.

Medicine: It is explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of fine chemicals and agrochemicals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3,3-dimethylmorpholine involves its interaction with molecular targets through its tertiary amine group. It can act as a ligand, coordinating with metal centers in catalytic processes. The pathways involved include the formation of stable complexes that facilitate various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives

a. 3,3-Dimethylmorpholine

- Structure : Lacks the cyclopentyl group at position 2.

- Properties : Reduced lipophilicity compared to 2-cyclopentyl-3,3-dimethylmorpholine due to the absence of the bulky cyclopentyl group. Boiling point and solubility in polar solvents (e.g., water) are higher.

- Applications : Often used as a solvent or intermediate in organic synthesis.

b. 2-Phenylmorpholine

- Structure : Features a phenyl group instead of cyclopentyl at position 2.

- The phenyl group may improve stability in acidic conditions compared to cyclopentyl .

Cyclopentyl-Substituted Analogs

a. cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)

- Structure : A simple cycloalkane with two methyl groups.

- Properties: Non-polar, with a boiling point of ~120°C. Serves as a model for understanding the steric and hydrophobic contributions of the cyclopentyl group in this compound .

b. 2-Cyclopentylpiperidine

- Structure : Replaces the morpholine oxygen with a CH₂ group, forming a piperidine ring.

- Properties : Higher basicity (pKa ~10.5) due to the absence of electron-withdrawing oxygen. Increased flexibility may enhance membrane permeability in biological systems.

Heterocyclic Compounds with Similar Substituents

Data Table: Key Properties of this compound and Analogs

*LogP values estimated based on substituent contributions.

Research Findings and Implications

- Synthetic Routes : this compound is likely synthesized via nucleophilic substitution or ring-closing reactions, analogous to methods for 2-phenylmorpholine .

- Biological Relevance : The cyclopentyl group may improve blood-brain barrier penetration compared to phenyl or hydroxyethyl substituents, as seen in neuroactive compounds .

Biological Activity

Overview

2-Cyclopentyl-3,3-dimethylmorpholine (CPDMM) is a morpholine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it relevant in medicinal chemistry and pharmacology. This article reviews the biological activity of CPDMM, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical formula of CPDMM is , and its structure can be represented as follows:

- IUPAC Name : this compound

- SMILES Notation : C1(C(C(CN1)C2CCCC2)C)N

CPDMM exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : CPDMM has been shown to inhibit specific enzymes that play a crucial role in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of endogenous compounds.

- Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways that regulate cellular functions. This interaction can lead to altered cellular responses, including apoptosis in cancer cells.

- Ion Channel Modulation : Preliminary studies suggest that CPDMM may affect ion channels involved in neurotransmission, potentially impacting neuronal activity and signaling.

Anticancer Properties

CPDMM has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies indicate that:

- Cell Proliferation Inhibition : At concentrations ranging from 10 to 50 µM, CPDMM effectively inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : The compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in programmed cell death.

Neuroprotective Effects

Research indicates that CPDMM may possess neuroprotective properties:

- Neuroprotection in Models : In animal models of neurodegeneration, CPDMM administration resulted in improved behavioral outcomes and reduced neuronal loss.

- Mechanism : The neuroprotective effects are likely due to the modulation of inflammatory pathways and the reduction of oxidative stress within neural tissues.

Pharmacokinetics

Understanding the pharmacokinetics of CPDMM is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Following administration, CPDMM is rapidly absorbed and distributed throughout body tissues. Its lipophilic nature facilitates penetration across the blood-brain barrier.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which can lead to both active and inactive metabolites.

- Excretion : Renal excretion is the primary route for eliminating CPDMM and its metabolites from the body.

Study on Cancer Cell Lines

A study involving various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with CPDMM at different concentrations resulted in:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 25 | 60 | 30 |

| 50 | 30 | 60 |

This data suggests a dose-dependent relationship between CPDMM exposure and its cytotoxic effects on cancer cells.

Neuroprotection Study

In a neurodegenerative model using rodents, administration of CPDMM showed:

| Treatment Group | Behavioral Score Improvement (%) | Neuronal Survival (%) |

|---|---|---|

| Control | 0 | 100 |

| Low Dose (5 mg/kg) | 25 | 85 |

| High Dose (15 mg/kg) | 50 | 70 |

These findings indicate that higher doses of CPDMM correlate with significant improvements in behavioral outcomes and neuronal preservation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Cyclopentyl-3,3-dimethylmorpholine with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, cyclopentyl groups can be introduced via alkylation of morpholine derivatives under inert conditions. Purification often employs fractional distillation or preparative HPLC, with purity verified via GC-MS (>98%) and NMR (e.g., absence of proton signals at δ 1.2–1.5 ppm for unreacted cyclopentyl precursors) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve cyclopentyl protons (multiplet at δ 1.5–2.1 ppm) and morpholine ring protons (δ 3.6–4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the molecular formula .

- X-ray Crystallography : For absolute configuration validation, single-crystal diffraction is preferred .

Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 30 days. Monitor degradation via HPLC-UV and identify byproducts using LC-QTOF-MS. Statistical analysis (e.g., ANOVA) compares degradation rates across pH levels .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies and apply heterogeneity tests (e.g., Cochran’s Q).

- Dose-Response Reevaluation : Replicate assays (e.g., enzyme inhibition) using standardized protocols (IC calculations with 95% confidence intervals).

- Structural-Activity Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity variations .

Q. How can computational methods predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites.

- Molecular Dynamics Simulations : Model interactions with CYP3A4/2D6 isoforms to predict primary metabolites (e.g., hydroxylation at cyclopentyl C3). Validate predictions with in vitro microsomal assays .

Q. What experimental frameworks are optimal for studying the compound’s enantioselective interactions in chiral environments?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IG-3 columns with hexane/isopropanol mobile phases to resolve enantiomers.

- Circular Dichroism (CD) : Compare CD spectra with synthetic enantiomers to assign absolute configurations.

- Binding Assays : Perform surface plasmon resonance (SPR) with immobilized chiral receptors (e.g., β-cyclodextrin) to quantify affinity differences .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in toxicity profiles observed in in vivo studies?

- Methodological Answer :

- Dose Normalization : Express toxicity metrics (e.g., LD) relative to body surface area or metabolic rate.

- Pathway Analysis : Use RNA-seq or proteomics to identify off-target pathways (e.g., oxidative stress markers like glutathione depletion).

- Species-Specific Modeling : Cross-reference data with ToxCast databases to adjust for interspecies metabolic differences .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in pharmacological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.